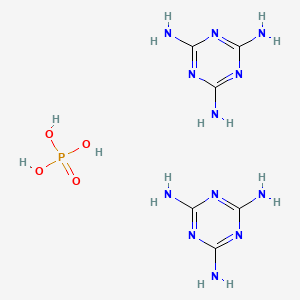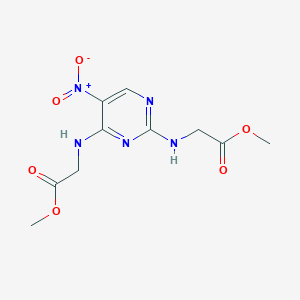
Barbituric acid, 1-allyl-5,5-diethyl-
- Klicken Sie auf QUICK INQUIRY, um ein Angebot von unserem Expertenteam zu erhalten.
- Mit qualitativ hochwertigen Produkten zu einem WETTBEWERBSFÄHIGEN Preis können Sie sich mehr auf Ihre Forschung konzentrieren.
Übersicht
Beschreibung
Barbituric acid, 1-allyl-5,5-diethyl-: is a derivative of barbituric acid, which is a pyrimidine heterocyclic compound. Barbituric acid itself is the parent compound of barbiturate drugs, although it is not pharmacologically active
Vorbereitungsmethoden
Synthetic Routes and Reaction Conditions: The synthesis of barbituric acid derivatives typically involves the condensation of diethyl malonate with urea in the presence of a base such as sodium ethoxide . For the 1-allyl-5,5-diethyl derivative, an additional step to introduce the allyl group is required. This can be achieved through allylation reactions using allyl halides in the presence of a suitable base.
Industrial Production Methods: Industrial production of barbituric acid derivatives often follows similar synthetic routes but on a larger scale. The reaction conditions are optimized for yield and purity, and the processes are designed to be cost-effective and scalable. The use of continuous flow reactors and automated systems can enhance the efficiency of production.
Analyse Chemischer Reaktionen
Types of Reactions: Barbituric acid derivatives, including the 1-allyl-5,5-diethyl variant, can undergo various chemical reactions such as:
Oxidation: These compounds can be oxidized to form more complex structures.
Reduction: Reduction reactions can modify the functional groups attached to the barbituric acid core.
Substitution: Substitution reactions, particularly nucleophilic substitutions, are common in modifying barbituric acid derivatives.
Common Reagents and Conditions:
Oxidation: Common oxidizing agents include potassium permanganate and hydrogen peroxide.
Reduction: Reducing agents such as lithium aluminum hydride and sodium borohydride are frequently used.
Substitution: Nucleophilic substitution reactions often involve reagents like sodium ethoxide and allyl halides.
Major Products: The major products formed from these reactions depend on the specific conditions and reagents used. For example, oxidation can lead to the formation of carboxylic acids or ketones, while reduction can yield alcohols or amines.
Wissenschaftliche Forschungsanwendungen
Chemistry: Barbituric acid derivatives are valuable building blocks in organic synthesis. They are used to construct more complex molecules through various catalytic and non-catalytic reactions .
Biology and Medicine: In medicinal chemistry, barbituric acid derivatives have been explored for their potential as hypnotic agents, sedatives, and anticonvulsants. The 1-allyl-5,5-diethyl derivative may have unique pharmacological properties due to its structural modifications .
Industry: These compounds are also used in the production of dyes, polymers, and other industrial chemicals. Their ability to undergo diverse chemical reactions makes them versatile intermediates in various industrial processes .
Wirkmechanismus
The mechanism of action of barbituric acid derivatives typically involves interaction with the central nervous system. They act as nonselective central nervous system depressants by promoting binding to inhibitory gamma-aminobutyric acid subtype receptors and modulating chloride currents through receptor channels . This leads to prolonged channel opening and inhibition of excitatory neurotransmission.
Vergleich Mit ähnlichen Verbindungen
Similar Compounds:
Barbital (5,5-diethylbarbituric acid): A well-known barbiturate used as a hypnotic agent.
Phenobarbital: Another barbiturate with anticonvulsant properties.
Uniqueness: The 1-allyl-5,5-diethyl derivative is unique due to the presence of the allyl group, which can influence its chemical reactivity and pharmacological profile. This structural modification can lead to differences in its interaction with biological targets and its overall efficacy and safety profile compared to other barbiturates .
Eigenschaften
| 7548-63-2 | |
Molekularformel |
C11H16N2O3 |
Molekulargewicht |
224.26 g/mol |
IUPAC-Name |
5,5-diethyl-1-prop-2-enyl-1,3-diazinane-2,4,6-trione |
InChI |
InChI=1S/C11H16N2O3/c1-4-7-13-9(15)11(5-2,6-3)8(14)12-10(13)16/h4H,1,5-7H2,2-3H3,(H,12,14,16) |
InChI-Schlüssel |
IGIRIITWQIFRAW-UHFFFAOYSA-N |
Kanonische SMILES |
CCC1(C(=O)NC(=O)N(C1=O)CC=C)CC |
Herkunft des Produkts |
United States |
Haftungsausschluss und Informationen zu In-Vitro-Forschungsprodukten
Bitte beachten Sie, dass alle Artikel und Produktinformationen, die auf BenchChem präsentiert werden, ausschließlich zu Informationszwecken bestimmt sind. Die auf BenchChem zum Kauf angebotenen Produkte sind speziell für In-vitro-Studien konzipiert, die außerhalb lebender Organismen durchgeführt werden. In-vitro-Studien, abgeleitet von dem lateinischen Begriff "in Glas", beinhalten Experimente, die in kontrollierten Laborumgebungen unter Verwendung von Zellen oder Geweben durchgeführt werden. Es ist wichtig zu beachten, dass diese Produkte nicht als Arzneimittel oder Medikamente eingestuft sind und keine Zulassung der FDA für die Vorbeugung, Behandlung oder Heilung von medizinischen Zuständen, Beschwerden oder Krankheiten erhalten haben. Wir müssen betonen, dass jede Form der körperlichen Einführung dieser Produkte in Menschen oder Tiere gesetzlich strikt untersagt ist. Es ist unerlässlich, sich an diese Richtlinien zu halten, um die Einhaltung rechtlicher und ethischer Standards in Forschung und Experiment zu gewährleisten.




